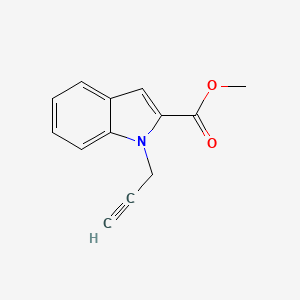

Methyl 1-prop-2-ynylindole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-prop-2-ynylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-3-8-14-11-7-5-4-6-10(11)9-12(14)13(15)16-2/h1,4-7,9H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGHMEOMSDEYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Methyl 1 Prop 2 Ynylindole 2 Carboxylate

Utility in "Click Chemistry" for Bioconjugation and Molecular Assembly

The terminal alkyne functionality positions Methyl 1-prop-2-ynylindole-2-carboxylate as an ideal building block for "click chemistry." The CuAAC reaction is renowned for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for biological applications.

In chemical biology, this compound can be used to introduce the indole (B1671886) moiety into biomolecules such as peptides, proteins, nucleic acids, and carbohydrates that have been functionalized with an azide (B81097) group. This allows for the precise and stable labeling of these biomolecules for imaging, tracking, or functional studies.

Table 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound (alkyne) | Organic Azide (R-N₃) | Copper(I) source | 1,4-disubstituted 1,2,3-triazole |

This strategy is also widely employed in drug discovery and development for the rapid synthesis of libraries of complex molecules for biological screening. The indole scaffold is a common motif in many biologically active compounds, and the triazole linker formed through the click reaction is known for its stability and ability to participate in hydrogen bonding.

Applications in Functional Material Precursors

Monomer for Polymer Synthesis

The terminal alkyne can be utilized in polymerization reactions, such as alkyne metathesis or coupling reactions, to create polymers with indole (B1671886) side chains. These polymers could exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors. The indole unit can also contribute to the charge-transport properties of the polymer, which is relevant for organic electronics.

Furthermore, the alkyne group allows for post-polymerization modification via click chemistry. A polymer backbone can be synthesized, and then the indole units can be "clicked" onto the polymer in a subsequent step. This approach offers a high degree of control over the final material's properties.

The development of indole-based functional polymers is an active area of research, and building blocks like this compound could play a role in the creation of new materials with tailored electronic and optical characteristics. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 1 Prop 2 Ynylindole 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within a molecule. For the target compound, COSY would show correlations between adjacent protons on the indole (B1671886) ring, for instance, between H-4, H-5, H-6, and H-7. It would also confirm the coupling between the methylene (B1212753) (CH₂) and methine (CH) protons of the propargyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the proton signal of the methyl ester (OCH₃) would correlate with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for piecing together the molecular skeleton. Key HMBC correlations for Methyl 1-prop-2-ynylindole-2-carboxylate would include the correlation from the N-CH₂ protons of the propargyl group to the C-2 and C-7a carbons of the indole ring, and from the methyl ester protons to the carbonyl carbon (C=O) of the carboxylate group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, which is critical for determining stereochemistry and conformation. For a relatively rigid structure like the indole core, NOESY can reveal through-space interactions between substituents. For instance, it could show proximity between the N-CH₂ protons and the H-7 proton on the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| H3 | ~7.2 | C3 ~108 | C2, C3a, C4 | H4 |

| H4 | ~7.6 | C4 ~122 | C3, C5, C7a | H3, H5 |

| H5 | ~7.2 | C5 ~123 | C4, C6 | H4, H6 |

| H6 | ~7.3 | C6 ~125 | C5, C7 | H5, H7 |

| H7 | ~7.7 | C7 ~112 | C5, C6, C7a | H6, N-CH₂ |

| N-CH₂ | ~5.0 | N-CH₂ ~35 | C2, C7a, C≡CH | H7, C≡CH |

| C≡CH | ~2.5 | C≡CH ~75 | N-CH₂, C≡CH | N-CH₂ |

| O-CH₃ | ~3.9 | O-CH₃ ~52 | C=O | - |

| C=O | - | C=O ~162 | - | - |

| C2 | - | C2 ~130 | - | - |

| C3a | - | C3a ~128 | - | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotations. For this compound, VT-NMR could be used to study the rotation around the N-C bond of the propargyl group. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers, which would coalesce into averaged signals as the temperature is increased. This can provide valuable information about the energy barriers of these dynamic processes.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present. This information is crucial for understanding the solid-state properties of the compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 95.5 |

| Volume (ų) | 1050 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragment ions can be analyzed to elucidate the fragmentation pathways. This provides valuable structural information and helps to confirm the connectivity of the molecule.

For this compound, key fragmentation pathways would likely involve the loss of the methyl group from the ester, the loss of the entire methoxycarbonyl group, and cleavages of the propargyl side chain. Analyzing the exact masses of these fragments helps to piece together the structure of the parent molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Formula | Fragment Lost |

|---|---|---|

| 227.0790 | C₁₃H₁₁NO₂ | [M]⁺ |

| 212.0555 | C₁₂H₈NO₂ | •CH₃ |

| 196.0813 | C₁₃H₁₀N | •OCH₃ |

| 168.0657 | C₁₁H₈N | •COOCH₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are complementary and can be used to identify key structural features and study the effects of the local environment on molecular vibrations.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretch of the ester (around 1700-1720 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹, often weak), the ≡C-H stretch (around 3300 cm⁻¹), and various C-H and C-N stretching and bending vibrations of the indole ring and the propargyl and methyl groups.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to these vibrations. The C≡C triple bond, which often shows a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a useful complementary technique for identifying this functional group.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| ≡C-H | ~3300 | ~3300 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | 2850-2960 | Stretching |

| C≡C | 2100-2260 (weak) | 2100-2260 (strong) | Stretching |

| C=O (ester) | 1700-1720 | 1700-1720 | Stretching |

| C=C (aromatic) | 1450-1600 | 1450-1600 | Stretching |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. For Methyl 1-prop-2-ynylindole-2-carboxylate, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. niscpr.res.inresearchgate.net A smaller gap generally suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. niscpr.res.in For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen of the indole (B1671886) ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can also be performed to understand delocalization of electron density and the nature of bonding within the molecule. This can reveal important hyperconjugative interactions that contribute to the molecule's stability.

Illustrative Calculated Electronic Properties of this compound: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact molecule are not readily available.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the energetics of these processes. nih.gov

Illustrative Energetic Profile for a Hypothetical Reaction: This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -15.7 |

Many reactions can yield multiple products. Computational analysis of transition state energies for different possible pathways can accurately predict the regioselectivity and stereoselectivity of a reaction. nih.gov For this compound, this could be applied to predict the outcome of electrophilic additions to the indole ring or cycloaddition reactions of the propargyl group. By comparing the activation energies for the formation of different isomers, the major product can be identified. This predictive capability is highly valuable in synthetic planning. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a molecule with flexible groups like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. mdpi.comnih.gov

MD simulations are also crucial for studying intermolecular interactions, for example, how the molecule might interact with a solvent or a biological receptor. mdpi.com By simulating the molecule in a solvent box, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions. This information is key to understanding its solubility and how it might bind to other molecules.

Illustrative Intermolecular Interaction Energies: This table presents hypothetical data for illustrative purposes.

| Interaction Type | Energy (kcal/mol) |

| Hydrogen Bonding (with water) | -3.5 to -5.0 |

| π-π Stacking (dimer) | -2.0 to -3.5 |

| van der Waals Interactions | Variable |

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding clinical aspects)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity. jocpr.comtandfonline.com This activity does not have to be biological; it can be a physical property or chemical reactivity. For a class of compounds including this compound, a QSAR model could be developed to predict, for example, their chromatographic retention times, their potential as organic electronic materials, or their efficacy as catalysts in a particular reaction.

The process involves calculating a variety of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). mdpi.comnih.gov Statistical methods are then used to create an equation that links these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Commonly Used Molecular Descriptors in QSAR:

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molecular volume, Surface area |

| Topological | Wiener index, Randić index |

| Hydrophobic | LogP |

Prediction of Novel Reactivity and Synthetic Pathways

By combining the insights from electronic structure calculations and reaction mechanism studies, computational chemistry can be used to predict novel reactivity for this compound. For example, analysis of the molecule's frontier molecular orbitals might suggest its suitability for pericyclic reactions that have not yet been explored experimentally. organic-chemistry.org

Furthermore, computational tools can aid in the design of new synthetic pathways. lboro.ac.uk By evaluating the feasibility of different reaction steps and predicting potential side products, computational chemistry can help to streamline the synthesis of complex molecules derived from this compound. This can save significant time and resources in the laboratory.

Future Perspectives and Challenges in the Research of Methyl 1 Prop 2 Ynylindole 2 Carboxylate

Exploration of Undiscovered Reactivity Patterns for the Propargylic Indole (B1671886) System

The propargylic indole framework is a reservoir of latent reactivity, with the alkyne and the indole ring capable of participating in a wide array of chemical transformations. A primary challenge and opportunity lie in uncovering and controlling new reaction pathways.

Catalyst-Controlled Divergent Synthesis : A significant area of future exploration is the development of catalyst-controlled divergent reactions. By selecting an appropriate catalyst, a single N-propargyl indole substrate can be guided toward different structural outcomes. For instance, gold and platinum catalysts have been shown to effect distinct cycloisomerization pathways of N-propargyl indoles, leading to either 9H-pyrrolo[1,2-a]indoles or 4H-pyrrolo[3,2,1-ij]quinolines. acs.orgresearchgate.netacs.org The future challenge is to expand the catalytic toolbox to access an even wider range of molecular architectures from a common precursor. This involves fine-tuning the steric and electronic properties of catalysts to precisely control the reaction manifold.

Umpolung Strategies : Traditionally, the indole C3 position is electron-rich and nucleophilic. Future research could focus on exploiting the propargyl group to induce umpolung, or reverse polarity, at various positions of the indole ring. This would enable reactions with nucleophiles, opening up novel avenues for functionalization that are complementary to classical electrophilic substitution.

[4+3] Annulations and Rearrangements : The reaction between indole derivatives and propargyl alcohols can lead to complex [4+3] annulations and unexpected migrations of functional groups, such as the shift of a carboxamide group from the C3 to the C2 position. nih.gov A deeper investigation into the mechanisms of these rearrangements could allow for their strategic application in the synthesis of complex polycyclic systems, such as seven-membered azepinoindolones. nih.gov

Radical Cascades : The propargyl group is an excellent participant in radical reactions. Future work could explore novel radical cascade cyclizations. For example, the regioselective cyclization of a 3-propargyl-2-alkenyl indole has been shown to produce cyclohepta[b]indole structures. researchgate.net Investigating new radical initiators and terminators could provide access to previously inaccessible polycyclic indole alkaloids.

Development of More Sustainable and Environmentally Benign Synthetic Routes

A major challenge in modern organic synthesis is the development of environmentally friendly processes. Research into the synthesis of Methyl 1-prop-2-ynylindole-2-carboxylate will increasingly focus on green chemistry principles.

Metal-Free Catalysis : While transition metals are powerful catalysts for indole synthesis and functionalization, their use raises concerns about cost, toxicity, and contamination of the final products. A key future direction is the development of metal-free synthetic routes. chim.it This includes the use of Brønsted acids to mediate complex cascade reactions between indoles and propargyl alcohols or iodine-induced C(sp2)–H functionalization to form complex bi-heterocyclic structures. acs.orgacs.org

Atom Economy : Future synthetic designs will prioritize atom economy, minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Ruthenium-catalyzed cascade annulations of indoles with propargyl alcohols exemplify this approach, rapidly building molecular complexity from simple precursors. nih.gov Nickel-catalyzed alkyne annulations with anilines via C-H/N-H activation represent another step-economical strategy for indole synthesis. nih.govresearchgate.net

Alternative Energy Sources : Microwave-assisted organic synthesis (MAOS) has been shown to accelerate indole synthesis, offering higher yields and significantly shorter reaction times compared to conventional heating. chim.itmdpi.com Future research will likely focus on optimizing microwave-assisted propargylation of indole-2-carboxylates to improve efficiency and reduce energy consumption.

A typical current synthesis for a related propargyl indole, Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, involves phase-transfer catalysis, which is efficient but still relies on organic solvents and halogenated reagents. researchgate.net

| Parameter | Current Method (Phase-Transfer Catalysis) researchgate.net | Potential Future Sustainable Method |

| Catalyst | Tetrabutylammonium bromide | Reusable solid acid/base or enzyme |

| Solvent | Toluene / Aqueous NaOH | Water, supercritical CO₂, or ionic liquid |

| Reagent | Propargyl bromide | Propargyl alcohol or carbonate (generates H₂O/CO₂) |

| Energy Input | Vigorous stirring at room temperature | Microwave irradiation or flow reactor |

| Waste | Halide salts, organic solvent waste | Minimal, biodegradable waste |

Table 1: Comparison of Current and Potential Future Sustainable Synthetic Routes.

Integration with Flow Chemistry and Automation in Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in chemical synthesis, offering improved safety, efficiency, and scalability.

Continuous Flow Synthesis : Implementing the synthesis of this compound in a continuous flow system is a key future objective. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. nih.gov The Fischer indole synthesis, a classic method, has been successfully adapted to flow conditions, dramatically reducing reaction times from hours to minutes and increasing productivity. mdpi.comuc.pt Similar efforts can be applied to the N-propargylation step.

Automation and High-Throughput Experimentation : The integration of automated platforms will accelerate the discovery of new reactions and the optimization of existing ones. Automated systems can perform numerous reactions in parallel, rapidly screening catalysts, solvents, and other variables. This approach is invaluable for exploring the complex reaction landscapes of propargylic indoles and for optimizing sustainable synthetic routes.

Design of Next-Generation Catalytic Systems

Catalysis is central to unlocking the full potential of propargylic indoles. The design of novel catalytic systems with enhanced activity, selectivity, and substrate scope is a continuous challenge.

Multifunctional Catalysts : Future catalysts may incorporate multiple functionalities to orchestrate complex transformations in a single step. For example, a bifunctional ruthenium complex with a redox-active ligand has been used to catalyze different cascade processes leading to diverse fused polycycles. nih.gov

Gold and Platinum Catalysis : Cationic gold(I) and platinum(IV) complexes are exceptionally effective at activating the alkyne moiety of propargylic indoles. acs.orgresearchgate.net Future research will focus on developing chiral ligands for these metals to achieve enantioselective transformations. Furthermore, gold-carbene intermediates, generated in situ from propargyl esters, can engage in cascade reactions to produce complex indolin-3-one derivatives. unimi.itrsc.org Designing new precursors for these reactive intermediates is a promising avenue.

Earth-Abundant Metal Catalysts : While precious metals like gold, platinum, palladium, and ruthenium are highly effective, their scarcity and cost are significant drawbacks. A major challenge is to design next-generation catalysts based on more earth-abundant and less toxic metals like indium, iron, or copper. nih.govnih.govrsc.org Indium(III) chloride, for instance, has proven to be an effective catalyst for the intramolecular cyclization of homopropargyl azides to form pyrroles and benzo[g]indoles. nih.govacs.org

Mechanistic Elucidation of Complex Cascade Transformations

Propargylic indoles are ideal substrates for cascade reactions, where a series of bond-forming events occur in a single operation to rapidly build molecular complexity. A significant challenge is the detailed mechanistic elucidation of these intricate transformations.

Identifying Reactive Intermediates : Many cascade reactions proceed through transient, high-energy intermediates that are difficult to detect and characterize. For example, the Brønsted acid-mediated reaction of propargyl alcohols with sulfonamido-indoles is proposed to proceed through a complex sequence involving Friedel-Crafts alkylation, a nih.govrsc.org-hydride shift, 6π-electrocyclization, and a acs.orgnih.gov-aryl migration. acs.org Future research will require a combination of advanced spectroscopic techniques (e.g., in-situ IR, rapid-injection NMR) and computational modeling (DFT) to identify and validate these proposed mechanistic pathways.

Controlling Chemoselectivity : In many cascade reactions, multiple reaction pathways are possible, leading to a mixture of products. Understanding the subtle energetic differences between these pathways is crucial for designing reaction conditions that favor a single outcome. The catalyst-controlled divergent cycloisomerizations of N-propargyl indoles are a prime example where the choice of metal (gold vs. platinum) completely alters the reaction course. acs.orgresearchgate.net Mechanistic studies are essential to rationalize this divergence and to predict how new catalysts or substrates will behave.

Expansion of Synthetic Applications in Emerging Fields of Chemical Research

The unique structure of this compound makes it a valuable building block for applications in materials science, chemical biology, and drug discovery.

Click Chemistry and Bioconjugation : The terminal alkyne of the propargyl group is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), the premier examples of "click chemistry". mdpi.com This allows for the straightforward and efficient conjugation of the indole scaffold to other molecules, such as polymers, biomolecules (proteins, DNA), or imaging agents. This opens up possibilities in the development of targeted drug delivery systems, biological probes, and advanced functional materials.

Materials Science : The indole nucleus is an excellent chromophore, and the extended π-systems that can be generated from propargylic indole precursors are of great interest in materials science. acs.org For example, π-conjugated products derived from Suzuki coupling reactions of cycloisomerized propargyl indoles are being investigated for use in light-emitting devices. acs.org The ability to polymerize or functionalize materials via the propargyl group could lead to novel conductive polymers or sensors.

Medicinal Chemistry and Chemical Biology : The indole scaffold is a cornerstone of many pharmaceuticals. The propargyl group can be used as a versatile synthon to construct more complex indole alkaloids or to serve as a reactive probe. For example, propargyl amines are valuable components in Ugi and other multicomponent reactions that generate libraries of complex, drug-like molecules. researchgate.net Furthermore, the indole ring itself is a target for enzymes like Indoleamine-2,3-dioxygenase (IDO1), which is implicated in cancer. frontiersin.org Propargylated indoles could be explored as novel inhibitors or as mechanistic probes for such enzymes.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-prop-2-ynylindole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing the indole-2-carboxylate scaffold with a prop-2-ynyl group. A common approach is to use nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Sonogashira coupling) to introduce the propargyl moiety. For example, derivatives like ethyl 5-(1-methyl-1H-imidazol-5-yl)-1H-indole-2-carboxylate (CAS: 4UE) were synthesized via stepwise modifications of the indole core .

- Optimization Parameters :

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Catalysts : Pd(PPh₃)₄ or CuI may enhance coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Validation : Monitor progress via TLC or LC-MS, and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., prop-2-ynyl protons at δ ~2.5 ppm and indole aromatic signals between δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX or WinGX for data refinement. Programs like ORTEP-3 aid in visualizing hydrogen-bonding networks .

- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict supramolecular assembly?

- Methodological Answer : Apply graph set analysis to categorize hydrogen bonds (H-bonds) into motifs (e.g., chains, rings). For example:

- Step 1 : Collect high-resolution crystallographic data (d ≤ 0.8 Å) using synchrotron sources.

- Step 2 : Use SHELXL for refinement, focusing on H-bond donor-acceptor distances (2.6–3.2 Å) and angles (>120°) .

- Step 3 : Classify motifs using Etter’s rules (e.g., C(6) chains for N–H···O bonds). Tools like Mercury or PLATON automate this analysis .

- Case Study : In ethyl 5-carbamoyl-1H-indole-2-carboxylate (CAS: 4UM), H-bonding between the amide and ester groups directs layer formation .

Q. What strategies resolve contradictions between crystallographic data and theoretical models during structure refinement?

- Methodological Answer : Address discrepancies using iterative validation:

- Data Quality : Ensure high completeness (>95%) and low Rint (<5%) by optimizing data collection parameters (e.g., exposure time, crystal orientation) .

- Model Adjustment : Use SHELXE to test alternate conformations or disorder models. For example, partial occupancy of the prop-2-ynyl group may resolve electron density mismatches .

- Validation Tools : Cross-check with Rfree values and the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

- Example : In SHELXL refinement, constraints (e.g., DFIX for C≡C bonds) improve propargyl group geometry accuracy .

Q. How can researchers design experiments to investigate the reactivity of the prop-2-ynyl group in this compound under varying catalytic conditions?

- Methodological Answer : Focus on click chemistry or cycloaddition reactions:

- Catalytic Screening : Test Cu(I)- or Ru(II)-based catalysts for alkyne-azide cycloaddition. Monitor reaction kinetics via in situ IR spectroscopy.

- Solvent Effects : Compare DCM (non-polar) vs. aqueous mixtures to assess regioselectivity.

- Product Characterization : Use 2D NMR (COSY, HSQC) to confirm triazole formation. X-ray diffraction can validate stereochemistry .

- Safety : Follow protocols in safety data sheets (SDS) for handling reactive alkynes (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.